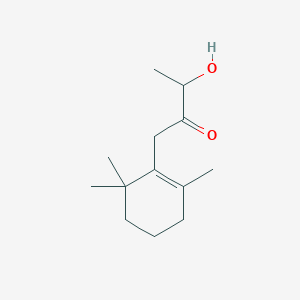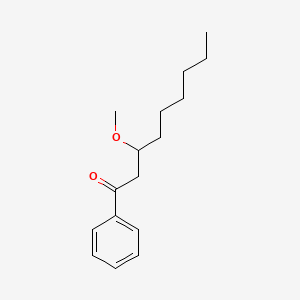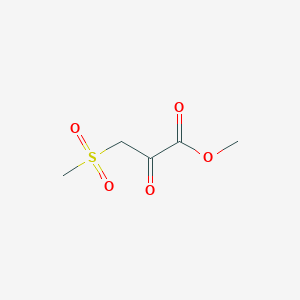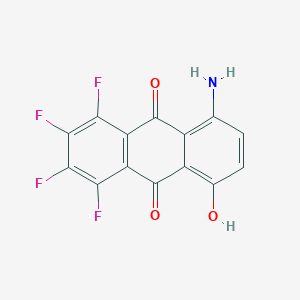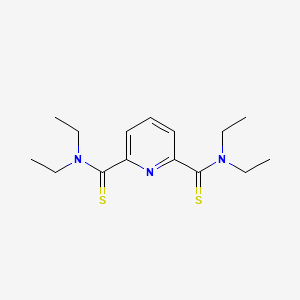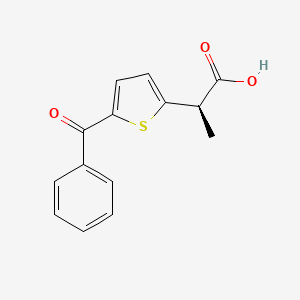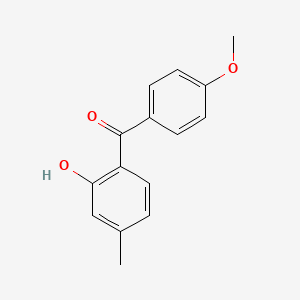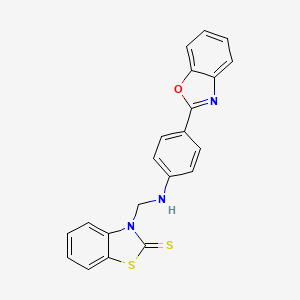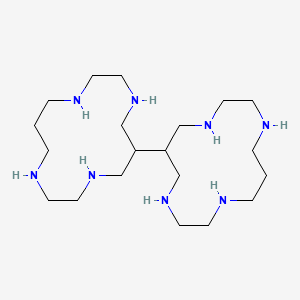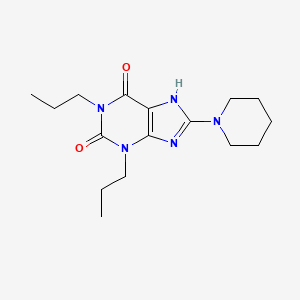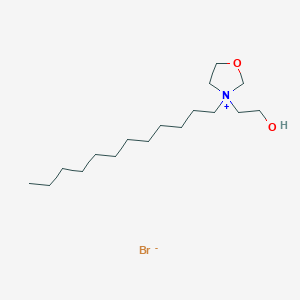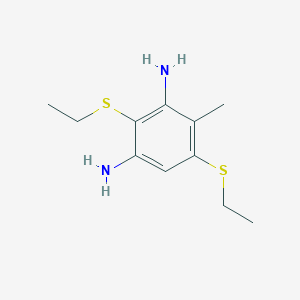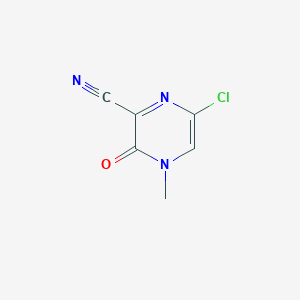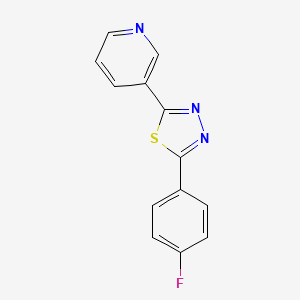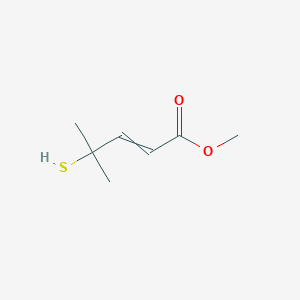
Methyl 4-methyl-4-sulfanylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-4-sulfanylpent-2-enoate: is an organic compound with a unique structure that includes a sulfanyl group and a pent-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-sulfanylpent-2-enoate typically involves the reaction of 4-methyl-4-sulfanylpent-2-enoic acid with methanol in the presence of a catalyst. The esterification reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-methyl-4-sulfanylpent-2-enoic acid+methanol→Methyl 4-methyl-4-sulfanylpent-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-4-sulfanylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 4-methyl-4-sulfanylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfanyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-methyl-4-sulfanylpent-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-methyl-4-sulfanylbutanoate
- Methyl 4-methyl-4-sulfanylhexanoate
- Methyl 4-methyl-4-sulfanylpropanoate
Uniqueness
Methyl 4-methyl-4-sulfanylpent-2-enoate is unique due to the presence of both a sulfanyl group and a pent-2-enoate ester, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
105566-53-8 |
|---|---|
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
methyl 4-methyl-4-sulfanylpent-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-7(2,10)5-4-6(8)9-3/h4-5,10H,1-3H3 |
Clé InChI |
JVIQXLXCAZAQID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=CC(=O)OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


